(1R,3R)-cyclopentane-1,3-diol
Description
Significance of Chiral Cyclic Diols as Stereochemical Elements
Chiral cyclic diols serve as powerful stereochemical elements due to their rigid or semi-rigid structures, which can effectively shield or expose specific faces of a reacting molecule. This ability to control the trajectory of an approaching reagent is fundamental to achieving high levels of stereoselectivity in a wide array of chemical transformations. These diols can be employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective reaction and subsequently removed. researchgate.net Furthermore, they can act as chiral ligands for metal catalysts, creating a chiral environment around the metal center and influencing the stereochemical outcome of the catalyzed reaction. acs.org The utility of chiral diols extends to their role as starting materials for the synthesis of complex natural products and other chiral molecules. acs.orgnih.gov
Overview of (1R,3R)-Cyclopentane-1,3-diol's Role as a Chiral Synthon in Modern Chemical Research
This compound, a specific stereoisomer of 1,3-cyclopentanediol (B3029237), is a valuable chiral synthon in modern chemical research. Its trans configuration, with both hydroxyl groups on opposite faces of the cyclopentane (B165970) ring, provides a distinct and predictable stereochemical platform. This diol is utilized as a building block for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. For instance, its unique stereochemistry is instrumental in the synthesis of certain prostaglandin (B15479496) analogues and other bioactive molecules. The hydroxyl groups can be readily functionalized or transformed, allowing for the introduction of new stereocenters with high levels of control.
One common synthetic strategy involves the oxidation of this compound to produce cyclopentane-1,3-dione, a key intermediate in various synthetic pathways. Additionally, it can serve as a precursor for the synthesis of novel polymers and materials with specific chiral properties.
Classification of Stereoisomers of Cyclopentane-1,3-diol in Academic Contexts
The compound cyclopentane-1,3-diol can exist as multiple stereoisomers due to the presence of two chiral centers at carbons 1 and 3. vaia.com These stereoisomers are classified based on the absolute configuration (R or S) at each chiral center. The possible combinations lead to four potential stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). vaia.com
The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. quora.com These are often referred to as the trans isomers. In contrast, the (1R,3S) and (1S,3R) forms are identical due to a plane of symmetry within the molecule, making them a single meso compound. quora.comchemicalforums.com This meso isomer is often referred to as the cis isomer. Therefore, in total, there are three distinct stereoisomers of cyclopentane-1,3-diol: the pair of trans enantiomers and the cis meso compound. quora.com
| Stereoisomer | Absolute Configuration | Relationship | Common Name |
| This compound | R at C1, R at C3 | Enantiomer of (1S,3S) | trans |
| (1S,3S)-cyclopentane-1,3-diol | S at C1, S at C3 | Enantiomer of (1R,3R) | trans |
| (1R,3S)-cyclopentane-1,3-diol | R at C1, S at C3 | Meso compound (identical to 1S,3R) | cis |
Properties
CAS No. |
1932191-74-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1r,3r Cyclopentane 1,3 Diol and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis
The controlled synthesis of the four stereoisomers of cyclopentane-1,3-diol—(1R,3R), (1S,3S), and the meso compounds (1R,3S) and (1S,3R)—hinges on methodologies that can establish two stereocenters with high fidelity. Key approaches include the asymmetric reduction of prochiral diones, the dihydroxylation of alkene precursors, and the transformation of naturally occurring chiral molecules.
A primary route to cyclopentane-1,3-diols involves the reduction of the corresponding dione (B5365651). Cyclopentane-1,3-dione, a stable and accessible precursor, can be synthesized from bio-derived materials such as hemicellulose. acs.orgnih.govresearchgate.netnih.gov The challenge lies in controlling the stereochemical outcome of the two ketone reductions to selectively yield the desired cis or trans diol in an enantiomerically pure form.
Heterogeneous catalytic hydrogenation offers a scalable and robust method for the reduction of cyclopentane-1,3-dione. acs.org Studies have systematically investigated the use of commercial catalysts, such as ruthenium on carbon (Ru/C), for this transformation. nih.govnih.govmaastrichtuniversity.nl The reaction conditions, including temperature, hydrogen pressure, and solvent, have a significant impact on the reaction rate and the suppression of side reactions like dehydration. nih.gov
Typically, the hydrogenation of unsubstituted cyclopentane-1,3-dione over a Ru/C catalyst naturally produces a mixture of cis- and trans-cyclopentane-1,3-diol. nih.gov Research has shown that these reactions tend to yield a thermodynamic product mixture with a consistent diastereomeric ratio.
| Catalyst | Substrate | Conditions | Diastereomeric Ratio (cis:trans) | Yield | Source |
| Ru/C | Cyclopentane-1,3-dione | 100 °C, 50 bar H₂, Isopropanol | 7:3 | 78% | nih.govresearchgate.net |
Note: The cis:trans ratio is a natural outcome of the reaction, though it can be influenced by temperature, with elevated temperatures favoring the formation of the more stable trans product through epimerization. nih.govresearchgate.net
To achieve enantioselectivity, hydride reductions can be guided by chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the hydride attack from a specific face, thereby controlling the stereochemistry of the newly formed hydroxyl group. nih.gov The concept of using a chiral auxiliary to mediate a conjugate hydride reduction and subsequent asymmetric protonation of the resulting enolate is a well-documented approach for creating new stereogenic centers. nih.gov
In the context of cyclopentane-1,3-dione, one of the carbonyl groups could be converted into a chiral enol ether or imine. The reduction of the remaining ketone would then be influenced by the steric and electronic properties of the chiral auxiliary. After the first reduction, the auxiliary is removed, and the second ketone can be reduced, often with substrate control dictating the final diastereoselectivity. While specific examples for cyclopentane-1,3-dione are not extensively detailed in the provided sources, the principle is a fundamental strategy in asymmetric synthesis. nih.govresearchgate.net Biochemical methods, such as the enzymatic reduction of 1,3-diketones using alcohol dehydrogenases (ADHs), also serve as a powerful alternative, offering high enantio- and diastereoselectivity under mild conditions. nih.gov
An alternative strategy for creating chiral diols is the asymmetric dihydroxylation of an alkene precursor. This method introduces two hydroxyl groups across a double bond simultaneously and with controlled stereochemistry.
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric reoxidant. wikipedia.orgorganic-chemistry.org The facial selectivity of the dihydroxylation is determined by the choice of the chiral ligand. wikipedia.org
AD-mix-β : Contains the ligand (DHQD)₂PHAL, which typically directs dihydroxylation to the β-face of the alkene.
AD-mix-α : Contains the ligand (DHQ)₂PHAL, which directs dihydroxylation to the α-face.
Applying this protocol directly to cyclopentene (B43876) results in the formation of a cis-1,2-diol, not the desired 1,3-diol. To synthesize a 1,3-diol via this methodology, a different starting material or a multi-step sequence involving a subsequent inversion of stereochemistry would be required. nih.gov For instance, starting with a cyclopentene derivative that already possesses a directing group or functionality at the 3-position could potentially influence the regioselectivity, although this falls outside the direct dihydroxylation of the parent cyclopentene.
| Reagent | Ligand Class | Resulting Stereochemistry on Cyclopentene | Product Type | Source |
| AD-mix-β | (DHQD)₂-based | (1S,2S) | cis-1,2-diol | wikipedia.org |
| AD-mix-α | (DHQ)₂-based | (1R,2R) | cis-1,2-diol | wikipedia.org |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. escholarship.org This approach leverages the inherent chirality of molecules like carbohydrates, amino acids, and terpenes to construct complex chiral targets. nih.gov
For the synthesis of functionalized cyclopentane (B165970) derivatives, sugars such as D-mannose and D-galactose can serve as effective starting points. nih.gov A representative strategy involves several chemical transformations to first create a linear, polyhydroxylated diene intermediate from the starting sugar. A key step is then a ring-closing metathesis reaction to form the five-membered cyclopentene ring. Subsequent functionalization, such as stereoselective Michael additions, can then be used to install the desired substituents and establish the final stereochemistry of the cyclopentane core. nih.gov Similarly, terpenes like (-)-carvone, which possess a six-membered ring, can be transformed into cyclopentane structures through ring-opening and ring-closing sequences, demonstrating the versatility of chiral pool remodeling in accessing diverse carbocyclic frameworks. escholarship.org
Chiral Pool-Based Synthetic Strategies
Utilization of Enantiopure Precursors (e.g., from terpenes, carbohydrates)
A foundational strategy in asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials. Terpenes and carbohydrates are common choices for this approach.
For instance, chiral diols and their derivatives can be synthesized from (+)-camphoric acid, a terpene derivative with a defined (1R,3S) configuration. The synthesis typically involves converting the carboxylic acid functionalities into other groups, such as amides or amines, to serve as handles for further transformations, ultimately leading to the desired chiral diol targets.
Carbohydrates, such as D-mannose and D-galactose, offer a rich source of stereocenters and serve as versatile starting points for constructing highly functionalized cyclopentane rings. nih.govacs.org A general approach involves several key transformations:
Olefin Synthesis : The carbohydrate backbone is chemically modified to introduce two vinyl groups, creating a diene intermediate.
Ring-Closing Metathesis (RCM) : The diene is subjected to RCM using a Grubbs catalyst, which efficiently forms the five-membered cyclopentene ring. acs.org
Stereoselective Functionalization : The resulting cyclopentene derivative is then further functionalized. Subsequent reduction of carbonyls or other functional groups on the ring leads to the desired polyhydroxylated cyclopentane structure, with the stereochemistry dictated by the parent carbohydrate. nih.gov
This methodology allows for the stereocontrolled synthesis of various polyhydroxylated cyclopentane derivatives, providing access to different stereoisomers of the core diol structure. acs.org
Enzymatic and Biocatalytic Synthesis
Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes, such as oxidoreductases and lipases, operate under mild conditions and exhibit exceptional levels of stereoselectivity, making them ideal for the synthesis of enantiopure diols. nih.govrwth-aachen.de
Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to achieve high levels of stereocontrol. A prominent example is the desymmetrization of prochiral or meso compounds. The synthesis of 2,2-disubstituted (1R,3R)-cyclopentane-1,3-diols can be effectively achieved through a stepwise reduction of a prochiral 2,2-disubstituted cyclopentane-1,3-dione.
This process often involves two distinct enzymatic reduction steps:
First Reduction : An alcohol dehydrogenase (ADH) or carbonyl reductase selectively reduces one of the two ketone groups on the cyclopentane-1,3-dione. For example, an ADH from Lactobacillus brevis (LbADH) can reduce 2-benzyl-2-methylcyclopentane-1,3-dione to predominantly yield the (2R,3R)-hydroxyketone.
Second Reduction : A different enzyme is then used to reduce the remaining ketone group. The choice of the second enzyme is critical, as different reductases can exhibit opposite stereopreferences, allowing for the synthesis of various stereoisomers of the final diol with very high diastereomeric purity (>99% dr).
Enzymatic cascade reactions, where multiple enzymatic steps are performed consecutively, are also employed for the asymmetric synthesis of diols. rwth-aachen.de By combining lyases and oxidoreductases in a modular fashion, all possible stereoisomers of various diols can be produced with high chiral purity. rwth-aachen.de
| Enzyme/System | Substrate | Product | Key Finding |
| LbADH | 2-benzyl-2-methylcyclopentane-1,3-dione | (2R,3R)-3-hydroxy-2-benzyl-2-methylcyclopentan-1-one | Predominant formation of the (2R,3R) product. |
| Carbonyl Reductase | Enantiopure 2,2-disubstituted 3-hydroxycyclopentan-1-ones | 2,2-disubstituted trans,cis-cyclopentane-1,3-diols | Highly diastereoselective reduction (>99% dr). |
| Lyase/Oxidoreductase Cascade | Aldehydes (e.g., propanal, butanal) | Vicinal diols (e.g., 3,4-hexanediol) | Modular combination allows access to all stereoisomers (RR, SS, and meso). rwth-aachen.de |
Kinetic resolution is a widely used technique to separate a racemic mixture of enantiomers. wikipedia.org This method relies on an enzyme that reacts at a significantly different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the newly formed product. wikipedia.org
Lipases are frequently used for the kinetic resolution of alcohols and their derivatives. The desymmetrization of a meso-cyclopentanediol, such as cis-1,3-cyclopentanediol, can be achieved through lipase-catalyzed acylation or deacetylation. acs.org For example, acetylcholinesterase from electric eel or Candida antarctica lipase (B570770) B (CALB) can selectively deacetylate one of the two acetate (B1210297) groups in a doubly acetylated meso-cyclopentanediol, leading to a chiral monoacetate with high enantiomeric excess. acs.orgacs.org
Similarly, racemic mixtures of cyclopentanol (B49286) derivatives can be resolved. Lipase-B from Candida antarctica (CALB) is effective in catalyzing acylation reactions that selectively convert one enantiomer of a racemic amino alcohol into its corresponding amide, leaving the other enantiomer unreacted and thus resolved. consensus.app
| Enzyme | Substrate | Process | Outcome |
| Electric Eel Acetylcholinesterase | Doubly acetylated meso-cyclopentanediol | Deacetylation | Desymmetrization to a chiral monoacetate (98% ee). acs.org |
| Candida antarctica Lipase B (CALB) | cis-1,3-Cyclohexanediol (principle applicable to cyclopentanediol) | Transesterification | Desymmetrization to (1S,3R)-3-(acetoxy)-1-cyclohexanol (>99.5% ee). acs.org |
| Pseudomonas cepacia Lipase | Racemic alcohol precursor to Ivabradine | Esterification | Resolution of alcohol, achieving up to 96:4 enantiomeric ratio. |
Palladium-Catalyzed Enantioselective Alkylation and Derivatization
Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), represent a powerful tool for the stereoselective formation of carbon-carbon bonds and the construction of chiral centers. researchgate.net This methodology has been successfully applied to the enantioselective synthesis of cis-1,3-cyclopentanediol building blocks. nih.gov
The strategy often involves the palladium-catalyzed enantioselective allylic alkylation of a prochiral substrate, such as a dioxanone, to create a chiral tertiary alcohol. nih.gov This step effectively sets the key stereocenter with high enantioselectivity. Subsequent chemical transformations, including intramolecular cyclization (e.g., Wittig reaction) and diastereoselective reduction, are used to construct the cyclopentane ring and install the second hydroxyl group, ultimately yielding the desired cis-1,3-diol framework. nih.gov The use of chiral ligands, such as Trost-type ligands, is crucial for inducing high enantioselectivity in the initial alkylation step. researchgate.net
Another advanced palladium-catalyzed method for forming substituted cyclopentanes is the formal [3+2]-cycloaddition. nih.gov In this approach, a 1,3-dipole generated from a vinyl cyclopropane (B1198618) reacts with an olefin in the presence of a palladium(0) catalyst. This powerful reaction constructs the cyclopentane ring and can set multiple stereocenters simultaneously in a single step with excellent enantio- and diastereoselectivity. nih.gov
Mitsunobu Reaction-Based Stereochemical Inversion
The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the stereochemical inversion of a secondary alcohol. organic-chemistry.orgwikipedia.org The reaction converts an alcohol into various other functional groups through an SN2 mechanism, which proceeds with a clean inversion of configuration at the stereogenic carbon. wikipedia.orgchem-station.com This makes it an invaluable tool for accessing specific stereoisomers that may be difficult to obtain directly.
The standard reaction conditions involve an alcohol, a nucleophile with an acidic proton (pKa < 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgchem-station.com The PPh₃ and DEAD first combine to activate the alcohol's hydroxyl group, turning it into a good leaving group. The nucleophile then displaces this group via an SN2 attack, resulting in the inverted product. organic-chemistry.org
| Reagents | Substrate | Transformation | Key Feature |
| PPh₃, DIAD/DEAD, Carboxylic Acid | Secondary Alcohol | Esterification | Complete inversion of stereochemistry (SN2). wikipedia.orgchem-station.com |
| PPh₃, DIAD/DEAD, Phthalimide | Secondary Alcohol | N-Alkylation | Inversion of stereochemistry to form a protected amine. organic-chemistry.org |
Multistep Convergent and Divergent Synthetic Routes
The synthesis of complex molecules like substituted cyclopentanediols often requires multistep strategies that can be categorized as either convergent or divergent.
Divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. This approach is efficient for creating a library of related compounds or accessing multiple stereoisomers from a single precursor. For example, a key achiral building block like a 2,3-disubstituted cyclopentenone can be synthesized first. researchgate.net This common intermediate can then be subjected to various stereoselective reactions, such as asymmetric reductions or additions, to generate a range of different chiral cyclopentanone (B42830) or cyclopentanol derivatives. researchgate.net Similarly, a complex molecular skeleton can be created and then diversified through late-stage functionalization, including enzymatic hydroxylations or chemically induced skeletal rearrangements, to produce a family of related natural products from one core structure. researchgate.net
Domino and Tandem Reaction Sequences
Domino and tandem reactions, also referred to as cascade reactions, are highly efficient synthetic strategies wherein multiple bond-forming events occur in a single pot under the same reaction conditions without the isolation of intermediates. These sequences offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, allowing for the rapid construction of complex molecular architectures from simple starting materials.
One powerful approach involves a one-pot tandem domino reaction sequence that begins with a Michael addition, which then triggers an intramolecular cyclization, followed by an aldol (B89426) condensation. This type of sequence can generate a polysubstituted cyclopentane ring with multiple, well-defined stereocenters in a single operation. For instance, rhodium-catalyzed reactions of vinyldiazoacetates can initiate a complex domino sequence that includes oxonium ylide formation, nih.govresearchgate.net-sigmatropic rearrangement, oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction. nih.gov This methodology has been used to generate cyclopentanes bearing four new stereogenic centers with exceptional levels of stereoselectivity, achieving enantiomeric excesses (ee) up to 99% and diastereomeric ratios (dr) greater than 97:3. nih.gov
While not always directly yielding the 1,3-diol, these domino strategies are fundamental in creating the core cyclopentane structure with the requisite stereochemistry, which can then be further elaborated to the target molecule. The key is the ability to control the stereochemical outcome of multiple bond-forming steps in a single, orchestrated process.
Table 1: Overview of Domino Reaction Types for Cyclopentane Synthesis
| Domino Reaction Type | Key Transformations | Stereocenters Formed | Reference |
|---|---|---|---|
| Michael-Cyclization-Aldol | Michael Addition, Intramolecular Cyclization, Aldol Condensation | Up to 5 | nih.gov |
| Rhodium Carbene-Initiated | Oxonium Ylide Formation, nih.govresearchgate.net-Sigmatropic Rearrangement, Carbonyl Ene Reaction | 4 | nih.gov |
Stereocontrolled Functionalization of Precursor Molecules
An alternative to building the cyclopentane ring from acyclic precursors is the direct, stereocontrolled functionalization of a pre-existing cyclopentane or cyclopentene molecule. This approach relies on substrate-directable or catalyst-controlled reactions to install functional groups with precise spatial orientation.
A common strategy involves the stereo- and regiocontrolled functionalization of the double bond in a cyclopentene derivative. researchgate.net This can be achieved through a sequence of stereoselective oxirane (epoxide) formation followed by a regioselective oxirane opening. The initial epoxidation can be directed by existing functional groups on the ring, and the subsequent nucleophilic ring-opening of the epoxide can also proceed with high stereocontrol, typically through an anti-addition pathway. This method allows for the introduction of two new functional groups, such as a hydroxyl and an azide (B81097) group, across the former double bond, leading to highly functionalized cyclopentane amino alcohols in enantiomerically pure forms. researchgate.net
Another powerful method for introducing hydroxyl groups is asymmetric dihydroxylation. The Sharpless Asymmetric Dihydroxylation, for example, is a well-established method for converting alkenes to chiral vicinal diols with high enantioselectivity. However, the direct dihydroxylation of cyclopentene itself yields a cis-1,2-diol. To achieve the 1,3-diol substitution pattern, a different precursor, such as cyclopent-3-enol, or a multi-step sequence involving subsequent functional group manipulation would be necessary.
Table 2: Comparison of Stereocontrolled Functionalization Methods
| Method | Precursor Type | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Epoxidation/Ring Opening | Cyclopentene Derivative | mCPBA, Sodium Azide | Regio- and diastereoisomers | researchgate.net |
| Asymmetric Dihydroxylation | Cyclopentene | Osmium Tetroxide, Chiral Ligands | Enantioselective cis-1,2-diols |
Strategies for Accessing Specific Cyclopentane-1,3-diol Stereoisomers
Cyclopentane-1,3-diol can exist as three distinct stereoisomers: a pair of enantiomers, (1R,3R)- and (1S,3S)-cyclopentane-1,3-diol, which are the trans isomers, and a single meso compound, (1R,3S)-cyclopentane-1,3-diol, which is the cis isomer. study.com The (1R,3R) and (1S,3S) isomers are non-superimposable mirror images, while the (1R,3S) isomer is achiral due to an internal plane of symmetry. study.comquora.com Accessing each of these isomers selectively requires distinct synthetic strategies.
One route to the diol scaffold is the hydrogenation of cyclopentane-1,3-dione. acs.org While this can provide the core structure, controlling the stereoselectivity to favor the cis or trans isomer requires careful selection of catalysts and reaction conditions.
A powerful strategy for accessing a specific, and often less thermodynamically stable, stereoisomer is through stereochemical inversion of a more readily available isomer. The Mitsunobu reaction is a classic and effective method for achieving such a transformation. For example, a cis-1,3-diol, which might be synthesized through a directed reduction, can be converted to its corresponding trans isomer. nih.gov This reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the reacting stereocenter. By selectively protecting one hydroxyl group of the cis-diol and then subjecting the remaining free alcohol to Mitsunobu conditions, one can invert its stereochemistry to generate the trans arrangement. This makes it possible to synthesize chiral molecules from an achiral meso starting material. nih.gov
Therefore, a common synthetic plan involves:
Creation of the cis-diol: Synthesizing the meso (1R,3S)-diol, often the more accessible isomer through certain reduction or dihydroxylation routes.
Desymmetrization and Inversion: Mono-protecting one of the hydroxyl groups, which renders the molecule chiral, followed by a Mitsunobu inversion of the remaining free hydroxyl group to create the trans configuration.
Deprotection: Removal of the protecting group to yield the enantiomerically pure trans-diol, such as (1R,3R)-cyclopentane-1,3-diol.
Table 3: Synthetic Approaches to Cyclopentane-1,3-diol Stereoisomers
| Target Isomer(s) | Configuration | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|---|
| (1R,3S)-cyclopentane-1,3-diol | cis (meso) | Directed reduction of a protected 4-hydroxycyclopent-2-enone. | Substrate control directs hydride attack. | oregonstate.edu |
| (1R,3R)- and (1S,3S)-cyclopentane-1,3-diol | trans (Enantiomers) | Stereochemical inversion of the corresponding cis-diol. | Utilizes Mitsunobu reaction for SN2 inversion. | nih.gov |
Advanced Stereochemical Investigations and Conformational Analysis of 1r,3r Cyclopentane 1,3 Diol Systems
Theoretical and Computational Studies
To overcome the inherent torsional strain of a planar structure, the cyclopentane (B165970) ring in (1R,3R)-cyclopentane-1,3-diol adopts non-planar, puckered conformations. The two most prominent low-energy conformations are the "envelope" (C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" (C_2 symmetry), where three atoms are coplanar. The presence of two hydroxyl groups on the ring significantly influences the conformational landscape and the relative stability of these puckered forms.
Density Functional Theory (DFT) calculations are a cornerstone for investigating the conformational preferences and electronic properties of cyclopentane systems. For this compound, also known as trans-1,3-cyclopentanediol, theoretical studies have shown that the most stable conformers possess diequatorial orientations of the two hydroxyl groups. This arrangement minimizes steric hindrance between the substituents.
In contrast, for the cis-isomer, DFT calculations reveal that conformers with diaxial hydroxyl groups can be particularly stable. This stability is attributed to the formation of an intramolecular hydrogen bond between the two proximate hydroxyl groups, an interaction that is geometrically unfavorable in the trans-isomer. DFT has also been employed to rationalize the thermodynamic stability of cis and trans isomers at elevated temperatures, confirming that the potential for intramolecular interactions plays a crucial role in their relative energies.
| Isomer | Conformation | Hydroxyl Group Orientation | Relative Energy (Illustrative) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|---|
| This compound (trans) | Envelope/Half-Chair | Diequatorial | Lowest | Minimization of steric strain |
| This compound (trans) | Envelope/Half-Chair | Diaxial | Higher | Increased steric interactions (1,3-diaxial) |
| cis-Cyclopentane-1,3-diol | Envelope/Half-Chair | Diaxial | Low | Stabilization via intramolecular H-bond |
| cis-Cyclopentane-1,3-diol | Envelope/Half-Chair | Diequatorial | Higher | Increased steric and torsional strain |
Molecular dynamics (MD) simulations provide a powerful tool for exploring the complete conformational landscape of flexible molecules like this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD can model the dynamic interconversion between various envelope and half-chair conformers. mdpi.comyoutube.com
An MD simulation of this compound would reveal the probability of occupying different conformational states and the energy barriers for interconversion. Such simulations can be performed in different environments, such as in vacuo or in an explicit solvent, to understand how intermolecular interactions with solvent molecules influence the conformational preferences. The resulting trajectory provides a detailed, time-resolved view of the molecule's flexibility, which is crucial for understanding its behavior in solution and its interactions with other molecules.
Intramolecular interactions, particularly hydrogen bonding, are critical in dictating the preferred conformations of diols. In the case of the cyclopentane-1,3-diol isomers, this interaction is a key differentiating feature.
For this compound, the trans configuration places the hydroxyl groups on opposite faces of the ring. In the sterically favored diequatorial conformation, the distance between the hydroxyl groups is too great to allow for the formation of a stable intramolecular hydrogen bond. The molecule has two hydrogen bond donor sites (the hydroxyl hydrogens) and two acceptor sites (the hydroxyl oxygens), which are primarily available for intermolecular interactions with solvent or other molecules. nih.gov
Spectroscopic Methodologies for Stereochemical Assignment
Spectroscopic techniques are indispensable for the experimental verification of the structure and stereochemistry of molecules like this compound.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the compound's constitution and relative stereochemistry.
The ¹H and ¹³C NMR spectra of this compound are consistent with its C₂-symmetric structure.
¹H NMR Spectroscopy : The spectrum is simplified due to the molecule's symmetry. The two methine protons attached to the hydroxyl-bearing carbons (H1 and H3) are chemically equivalent and typically appear as a multiplet. The protons on the methylene groups (C2, C4, and C5) also exhibit specific multiplet patterns. A detailed analysis of the proton-proton coupling constants (³JHH), often aided by 2D NMR techniques like COSY, is crucial for conformational analysis. The magnitude of these coupling constants is related to the dihedral angles between adjacent protons, which can be used to infer the predominant puckering of the cyclopentane ring in solution. For trans-1,3-cyclopentanediol, extensive decoupling experiments and spectral simulations have been used to determine all H,H coupling constants, providing deep insight into its solution-state conformation.
¹³C NMR Spectroscopy : Due to the C₂ symmetry of the (1R,3R) isomer, the ¹³C NMR spectrum is expected to show only three distinct signals. The two equivalent methine carbons (C1 and C3) will produce one signal. The central methylene carbon (C2) will produce a second, unique signal. The two remaining equivalent methylene carbons (C4 and C5) will give rise to the third signal. The chemical shifts of these carbons, particularly the downfield shift of C1 and C3, are characteristic of carbons bonded to electronegative oxygen atoms.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | H1, H3 (CH-OH) | ~4.3 - 4.5 | Multiplet |
| ¹H | H2, H4, H5 (CH₂) | ~1.5 - 2.0 | Multiplet |
| ¹H | OH | Variable (depends on solvent/concentration) | Broad Singlet |
| ¹³C | C1, C3 (CH-OH) | ~72 - 76 | N/A |
| ¹³C | C2 | ~42 - 44 | N/A |
| ¹³C | C4, C5 | ~30 - 34 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Overhauser Effect (NOE) for Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a powerful NMR spectroscopy technique used to determine the spatial proximity of atoms within a molecule, making it an invaluable tool for establishing relative stereochemistry. NOE arises from through-space dipolar coupling between nuclear spins. When one proton is irradiated, protons that are close in space (typically within 5 Å) will show an enhancement in their NMR signal intensity.
In the context of cyclopentane-1,3-diol systems, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for differentiating between cis and trans isomers. For this compound, the two hydroxyl groups are in a trans configuration, meaning they reside on opposite faces of the cyclopentane ring. Consequently, the methine protons attached to the hydroxyl-bearing carbons (H1 and H3) are also on opposite faces.
An NOE analysis of this compound would be expected to show a lack of a significant cross-peak between the H1 and H3 protons. This absence of correlation indicates that these protons are distant from each other in space, which is consistent with the trans arrangement. Conversely, the cis isomer, (1R,3S)-cyclopentane-1,3-diol, would exhibit a distinct NOE between its H1 and H3 protons, as they are on the same face of the ring and therefore in close proximity. The relative stereochemistry is further confirmed by observing NOEs between the methine protons (H1, H3) and adjacent methylene protons on the ring, helping to build a complete three-dimensional picture of the molecule in solution.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive and most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. sci-hub.sepurechemistry.orgspringernature.com This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of every atom to be established. purechemistry.org
For this compound, obtaining a suitable single crystal of the compound or a derivative allows for its absolute stereostructure to be unequivocally confirmed. The process involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the positions of the atoms in the crystal lattice.
There are two primary approaches to determining the absolute configuration using X-ray crystallography:
Anomalous Dispersion: If the molecule contains an atom heavier than oxygen, its anomalous scattering of X-rays can be measured. The differences in the intensities of specific, symmetrically related reflections (Bijvoet pairs) can be used to determine the absolute configuration directly. For this compound itself, which only contains carbon, hydrogen, and oxygen, this method is challenging.
Use of an Internal Reference: A more common strategy for light-atom molecules is to form a co-crystal or a derivative with another chiral molecule whose own absolute configuration is already known. sci-hub.senih.gov By determining the relative stereochemistry of the entire derivative molecule through X-ray analysis, the unknown absolute configuration of the this compound moiety can be assigned with certainty. sci-hub.se
The result is a clear and unambiguous assignment of the (R) configuration at both the C1 and C3 stereocenters. sci-hub.se
Chiral Derivatization for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) of a chiral compound like this compound is crucial for assessing the success of an asymmetric synthesis or resolution process. A widely used and reliable method involves chiral derivatization, where the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.
Since diastereomers have different physical properties, they can be distinguished and quantified by standard analytical techniques such as high-performance liquid chromatography (HPLC) or NMR spectroscopy. utoronto.ca One of the most common CDAs for alcohols is Mosher's acid [α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)]. tcichemicals.com
The process for this compound involves the following steps:
Reaction: The diol is reacted with an enantiopure CDA, for example, (R)-MTPA chloride. This reaction converts the (1R,3R)-diol and its enantiomer, the (1S,3S)-diol, into their respective bis-MTPA esters. These newly formed esters are diastereomers of each other.
Analysis by NMR: In ¹H or ¹⁹F NMR spectroscopy, the diastereomeric esters will exhibit distinct signals for protons or fluorine atoms near the stereogenic centers. The chemical shifts will differ because the nuclei experience different magnetic environments.
Quantification: The enantiomeric excess is calculated by integrating the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
The modified Mosher's method is particularly powerful for assigning the absolute configuration of 1,3-diols based on the chemical shift differences (Δδ) observed between the diastereomeric esters formed with (R)- and (S)-MTPA. nih.govresearchgate.net
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Analytical Method |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines | ¹H NMR, ¹⁹F NMR |
| α-Methoxyphenylacetic acid | MPA (Trost's Reagent) | Alcohols | ¹H NMR |
| Camphorsultam Dichlorophthalic Acid | CSDP Acid | Alcohols | HPLC, X-ray Crystallography |
| 2-Formylphenylboronic Acid | 2-FPBA | Diols, Amines | ¹H NMR |
Relationship Between Conformation and Reactivity/Selectivity
The chemical reactivity of this compound and the stereoselectivity of its reactions are intrinsically linked to the conformational preferences of its five-membered ring. Unlike the rigid, planar cyclopropane (B1198618), cyclopentane puckers to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure. libretexts.orglibretexts.orgmaricopa.edu The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry), which rapidly interconvert. dalalinstitute.com
In a substituted cyclopentane, substituents can occupy pseudo-axial or pseudo-equatorial positions. For this compound, the trans relationship of the two hydroxyl groups significantly influences the conformational equilibrium. To minimize steric interactions (1,3-diaxial-type interactions), the molecule will predominantly adopt a conformation where both large hydroxyl groups occupy pseudo-equatorial positions. This diequatorial-like arrangement is the most stable state.
This conformational preference has direct consequences on reactivity and selectivity:
Steric Accessibility: Reagents approaching the molecule will interact preferentially with the more sterically accessible pseudo-equatorial hydroxyl groups. Bulky reagents will show a high degree of selectivity for reacting at these sites over the more hindered pseudo-axial positions that might be transiently occupied.
Stereoelectronic Effects: The specific spatial orientation of the hydroxyl groups can direct the outcome of reactions at adjacent centers. For instance, in an oxidation or epoxidation reaction on a derivative, the pseudo-equatorial hydroxyl groups can act as directing groups, guiding the incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the product.
Intramolecular Reactions: The fixed distance and orientation between the two pseudo-equatorial hydroxyl groups in the preferred conformation dictate the feasibility and rate of intramolecular reactions, such as the formation of cyclic acetals or ketals. The geometry must be favorable for the reaction to proceed efficiently. For example, the formation of an acetonide from a trans-diol is generally more difficult than from a cis-diol due to the larger distance between the hydroxyl groups.
Therefore, the conformational bias of this compound is a key factor that governs its chemical behavior, enabling its use as a chiral building block in asymmetric synthesis.
Sophisticated Reactivity and Derivatization Strategies for Synthetic Applications of 1r,3r Cyclopentane 1,3 Diol
Selective Functionalization of Hydroxyl Groups
The two secondary hydroxyl groups in (1R,3R)-cyclopentane-1,3-diol are chemically equivalent, which presents both challenges and opportunities for selective functionalization. Strategies to differentiate these groups are crucial for harnessing this compound as a versatile synthetic intermediate.
The protection of one or both hydroxyl groups is a common first step in multi-step syntheses. Diprotection is generally straightforward, while selective monoprotection requires carefully controlled conditions or enzymatic approaches to break the molecule's symmetry.
Standard protecting groups for alcohols, such as silyl (B83357) ethers and acyl groups, are readily employed. For instance, bulky silylating agents like tert-butyldimethylsilyl (TBS) chloride or triisopropylsilyl (TIPS) chloride can be used to form the corresponding bis-silyl ethers. Similarly, acylation can afford di-ester derivatives.
Achieving monoprotection is more nuanced. It often relies on using sub-stoichiometric amounts of the protecting group reagent or leveraging enzymatic catalysis, which can distinguish between the two enantiotopic hydroxyl groups in a prochiral derivative or selectively acylate one group in the diol. researchgate.net In prostaglandin (B15479496) synthesis, for example, selective protection is critical to differentiate the hydroxyl groups that will ultimately become the C9 and C11 hydroxyls or ketones in the final product. lew.ro
Table 1: Representative Protecting Group Strategies
| Strategy | Protecting Group | Reagent Example | Typical Product | Application Context |
| Diprotection | Silyl Ether | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | 1,3-Bis(tert-butyldimethylsilyloxy)cyclopentane | Protection of both hydroxyls for subsequent reactions at other sites. |
| Diprotection | Acyl | Acetic Anhydride, Pyridine | 1,3-Diacetoxycyclopentane | Stable protection, removable under basic or acidic conditions. |
| Monoprotection | Enzymatic Acylation | Lipase (B570770) (e.g., Novozym 435), Vinyl Acetate (B1210297) | (1R,3R)-3-Hydroxycyclopentyl acetate | Selective functionalization for asymmetric synthesis. researchgate.net |
| Monoprotection | Silyl Ether | TIPSCl (controlled stoichiometry) | (1R,3R)-3-((Triisopropylsilyl)oxy)cyclopentan-1-ol | Intermediate for preparing asymmetrically substituted cyclopentane (B165970) derivatives. ku.edu |
Given the equivalence of the two hydroxyl groups in this compound, regioselectivity in non-enzymatic reactions is typically not a factor unless the symmetry is first broken. However, enzymatic reactions offer a powerful tool for achieving high regioselectivity. Lipases, in particular, are well-known for their ability to selectively acylate one hydroxyl group in a diol. researchgate.netuc.pt
For example, lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, can catalyze the transesterification from an acyl donor (e.g., vinyl acetate) to one of the diol's hydroxyl groups with high preference. researchgate.net This enzymatic approach provides a practical route to mono-acylated derivatives, which are versatile chiral building blocks for further synthetic transformations. uc.pt The stereoselectivity of these reactions is inherently controlled by the chiral nature of the starting diol.
Stereoselective Chemical Transformations
The defined stereochemistry of this compound is pivotal in directing the outcomes of subsequent chemical transformations, enabling the synthesis of specific stereoisomers of more complex molecules.
The oxidation of the two secondary alcohol groups of this compound yields cyclopentane-1,3-dione. This transformation is a key step in the synthesis of various natural products, most notably prostaglandins (B1171923), where this dione (B5365651) is a crucial intermediate.
The oxidation can be accomplished using a variety of modern and classical oxidizing agents. Mild conditions are often preferred to avoid side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are highly effective for this purpose, known for their high yields and compatibility with a wide range of functional groups. wikipedia.orgorgsyn.orgsynarchive.com These reactions proceed under non-acidic conditions, which is advantageous for sensitive substrates. wikipedia.orgorganic-chemistry.org
Table 2: Common Oxidation Methods
| Oxidation Method | Reagents | Typical Conditions | Product | Key Feature |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | Cyclopentane-1,3-dione | Mild conditions, avoids harsh acids. wikipedia.orgyoutube.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Cyclopentane-1,3-dione | Fast, neutral pH, easy workup. orgsyn.orgorganic-chemistry.org |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone (B3395972) | 0 °C to rt | Cyclopentane-1,3-dione | Strong, acidic oxidant; less common for complex molecules. |
While this compound is itself a saturated derivative, reduction reactions are central to its synthesis from unsaturated or oxidized precursors. The catalytic hydrogenation of cyclopentane-1,3-dione is a direct and scalable method to produce cyclopentane-1,3-diol. nih.govresearchgate.net
This hydrogenation, typically performed over a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure, can generate a mixture of cis and trans diastereomers. nih.govresearchgate.net The ratio of these isomers can often be influenced by reaction conditions such as temperature; higher temperatures can lead to epimerization, favoring the thermodynamically more stable trans product, this compound. nih.govresearchgate.net Asymmetric reduction methods can also be employed to produce the chiral diol with high enantioselectivity.
Table 3: Synthesis of Cyclopentane-1,3-diols via Reduction
| Precursor | Reaction Type | Reagents & Catalyst | Product(s) | Reference |
| Cyclopentane-1,3-dione | Catalytic Hydrogenation | H₂, Ru/C | cis- and trans-Cyclopentane-1,3-diol | nih.gov, researchgate.net |
| Cyclopent-4-ene-1,3-diol | Alkene Reduction | H₂, Pd/C | Cyclopentane-1,3-diol | researchgate.net |
The hydroxyl groups of this compound can be converted into good leaving groups, such as tosylates, mesylates, or halides, to facilitate nucleophilic substitution reactions. This strategy allows for the introduction of a wide variety of functional groups with inversion of stereochemistry at the reaction center (Sₙ2 mechanism).
Direct conversion to halides can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Alternatively, activation via sulfonation (e.g., with tosyl chloride) produces a sulfonate ester that can be displaced by a wide range of nucleophiles. These substitution reactions are fundamental for building more complex carbon skeletons or introducing heteroatoms, further highlighting the diol's role as a versatile synthetic platform. google.com
Table 4: Nucleophilic Substitution of Activated Hydroxyl Groups
| Activation Reagent | Nucleophile | Product Example | Reaction Type | Significance |
| Thionyl chloride (SOCl₂) | Cl⁻ (in situ) | (1S,3S)-1,3-Dichlorocyclopentane | Activation followed by Sₙ2 | Inversion of stereochemistry to access the (S,S) scaffold. |
| Tosyl chloride (TsCl), Pyridine | Various (e.g., N₃⁻, CN⁻) | (1S,3S)-1,3-Diazidocyclopentane | Activation to tosylate, then Sₙ2 | Introduction of diverse functional groups with stereocontrol. researchgate.net |
Formation of Cyclic Derivatives for Scaffold Construction
The chiral scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures. By forming cyclic derivatives, chemists can lock the conformation of the five-membered ring, protect the hydroxyl groups for subsequent reactions, and introduce new functionalities. These strategies are pivotal in the construction of diverse molecular libraries and in the total synthesis of natural products.
Acetals and Ketals as Protecting Groups and Chiral Scaffolds
The reaction of this compound with aldehydes and ketones under acidic conditions yields cyclic acetals and ketals, respectively. This transformation is a common strategy for protecting the 1,3-diol moiety during multi-step syntheses. The resulting cyclic structure preserves the stereochemistry of the diol and can be readily cleaved under acidic hydrolysis when the protection is no longer needed.
The formation of these derivatives is typically catalyzed by a Brønsted or Lewis acid, with the removal of water driving the reaction to completion. For instance, the reaction with acetone in the presence of an acid catalyst forms a 2,2-dimethyl-1,3-dioxane (B13969650) derivative, often referred to as an acetonide. The formation of an acetonide from a 1,3-diol can also serve as a method to confirm the syn relationship between the two hydroxyl groups.
Beyond their role as protecting groups, these cyclic acetals and ketals are themselves valuable chiral scaffolds. The rigid, C2-symmetric framework derived from this compound can be used to direct stereoselective reactions on substituents attached to the acetal (B89532) or ketal ring.
Table 1: Synthesis of Cyclic Acetals and Ketals from this compound
| Carbonyl Compound | Catalyst | Product | Application |
|---|---|---|---|
| Acetone | Acid Catalyst (e.g., TsOH) | (4R,6R)-2,2-Dimethyl-tetrahydro-3aH-cyclopenta[d] bohrium.comdioxole | Protecting Group, Chiral Scaffold |
| Benzaldehyde | Acid Catalyst (e.g., H₂SO₄) | (2S,4R,6R)-2-Phenyl-tetrahydro-3aH-cyclopenta[d] bohrium.comdioxole | Protecting Group, Chiral Auxiliary |
| Formaldehyde | Acid Catalyst | (4R,6R)-Tetrahydro-3aH-cyclopenta[d] bohrium.comdioxole | Protecting Group |
Cyclic Ethers and Spirocyclic Systems
The derivatization of this compound can also lead to the formation of more intricate cyclic ether and spirocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential biological activities.
Intramolecular cyclization of suitably functionalized derivatives of this compound can yield bicyclic ethers. For example, an intramolecular etherification can be achieved through a Mitsunobu reaction or by converting one of the hydroxyl groups into a good leaving group, followed by nucleophilic attack by the remaining hydroxyl group. An efficient method for the synthesis of five-membered cyclic ethers from 1,3-diols utilizes molecular iodine as a catalyst. jagiellonskiecentruminnowacji.pl
Spirocyclic systems, where two rings share a single atom, represent another important class of derivatives. The synthesis of these complex scaffolds can be approached in several ways. One common strategy involves the oxidation of this compound to cyclopentane-1,3-dione, which can then participate in multi-component reactions to build the spirocyclic framework. beilstein-journals.org For instance, the reaction of cyclopentane-1,3-dione with isatin (B1672199) and an arylamine in acetic acid can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org
Alternatively, diastereoselective reactions on cyclopentane-based scaffolds can generate spiro compounds. The acylnitroso Diels-Alder reaction, for example, has been used to create spirocycloadducts that serve as precursors for carbocyclic nucleoside analogues. nih.gov These synthetic strategies highlight the versatility of the this compound scaffold in constructing architecturally complex and functionally diverse molecules. bohrium.comthieme-connect.de
Table 2: Selected Synthetic Routes to Cyclic Ether and Spirocyclic Derivatives
| Starting Material Derivative | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| (1R,3R)-1-((leaving group)-alkyl)-cyclopentane-3-ol | Intramolecular Etherification | Base | Bicyclic Ether |
| This compound | Intramolecular Cyclic Etherification | Iodine | Bicyclic Ether jagiellonskiecentruminnowacji.pl |
| Cyclopentane-1,3-dione | Three-component reaction | Isatin, Arylamine, Acetic Acid | Spiro[dihydropyridine-oxindole] beilstein-journals.org |
| N-Cbz protected spirocyclic diene | Acylnitroso Diels-Alder Reaction | tert-Butyl N-hydroxycarbamate | Spirocycloadduct nih.gov |
Advanced Applications As Chiral Building Blocks and Scaffolds in Complex Organic Synthesis
Utilization in Asymmetric Catalysis
The stereochemical information embedded within (1R,3R)-cyclopentane-1,3-diol is effectively transferred in asymmetric transformations, where it serves as a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed molecules. Its applications in this domain are primarily centered on its role as a precursor to chiral ligands for metal-mediated reactions and as a chiral auxiliary to direct stereoselective transformations.
As Chiral Ligands for Metal-Mediated Reactions
The C2-symmetric backbone of this compound is an ideal framework for the design of chiral ligands for a variety of metal-catalyzed reactions. By modifying the hydroxyl groups with phosphine, amine, or other coordinating moieties, a diverse array of ligands can be synthesized. These ligands, when complexed with transition metals such as rhodium, iridium, or palladium, create a chiral environment around the metal center, enabling high levels of enantioselectivity in a range of transformations. sfu.ca
One notable application is in asymmetric hydrogenation, where iridium complexes bearing ligands derived from chiral diols have been shown to be highly effective. sfu.ca Similarly, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have utilized ligands derived from chiral diols to achieve high diastereo- and enantioselectivity in the synthesis of complex cyclopentane (B165970) derivatives. acs.org The rigid cyclopentane backbone of the ligand effectively translates its chirality to the catalytic process, influencing the facial selectivity of substrate coordination and subsequent bond formation.
| Metal | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rhodium | Asymmetric Suzuki-Miyaura | Racemic bicyclic allyl chloride and an alkenyl boronic acid | Chiral cyclopentyl derivative | 87 | >90 | acs.org |
| Iridium | Asymmetric Hydrogenation | N-Aryl Imines | Chiral Amines | High | High | nih.gov |
| Gold(I) | Cycloaddition | Indole-2-carboxamides and allenes | Spiroindoline derivatives | Good | Excellent |
As Chiral Auxiliaries for Stereocontrol
This compound can be temporarily incorporated into a substrate to act as a chiral auxiliary, directing the stereochemical course of a reaction. The steric and electronic properties of the diol guide the approach of reagents to the substrate, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary can be cleaved and potentially recycled.
This strategy has been employed in various stereoselective reactions, including conjugate additions and cycloadditions. numberanalytics.comfrontiersin.org For instance, chiral auxiliaries derived from carbohydrates, which share structural motifs with cyclopentane diols, have been extensively used in Diels-Alder reactions to control the endo/exo and facial selectivity. numberanalytics.com The defined stereochemistry of the hydroxyl groups on the cyclopentane ring effectively blocks one face of the reactive species, leading to highly diastereoselective bond formation. While direct and extensive examples for this compound as a chiral auxiliary are less commonly reported than for other diols, the principle remains a powerful strategy in asymmetric synthesis. beilstein-journals.org
| Reaction Type | Substrate with Auxiliary | Reagent | Diastereomeric Ratio (d.r.) | Product | Reference |
| Diels-Alder Reaction | Acrylate derivative with a chiral acetal (B89532) auxiliary derived from a diol | Cyclopentadiene | 91:9 | Chiral cycloadduct | sfu.ca |
| Conjugate Addition | α-Methylene glutarate with a chiral auxiliary | RP(OTMS)2 | Modest | Protected phosphinic acid diastereomers | uga.edu |
Construction of Natural Product Scaffolds and Analogues
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products. numberanalytics.com The defined stereochemistry of this compound makes it an excellent starting material for the enantioselective synthesis of these complex molecules.
Synthesis of Prostaglandin (B15479496) Analogues
Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are important therapeutic agents. numberanalytics.com The cyclopentane core of prostaglandins presents a significant synthetic challenge, requiring precise control over multiple stereocenters. This compound and its derivatives serve as key chiral building blocks in the synthesis of various prostaglandin analogues. acs.org
The synthesis of the prostaglandin analogue Tafluprost, for example, has been achieved through a strategy involving the desymmetrization of a racemic precursor, where the stereochemistry of the cyclopentyl core is controlled through reactions influenced by chiral ligands. acs.org In other approaches, the diol is oxidized to the corresponding cyclopentane-1,3-dione, which then serves as a versatile intermediate for the introduction of the characteristic side chains of prostaglandins. acs.org
| Prostaglandin Analogue | Key Synthetic Strategy | Starting Material/Key Intermediate | Reference |
| Tafluprost | Asymmetric Suzuki-Miyaura reaction | Racemic bicyclic allyl chloride and an alkenyl boronic acid | acs.org |
| PGF1α | Stereospecific reduction of a cyclopentanedione derivative | Cyclopentane-1,3-dione | rsc.org |
| Bimatoprost | Conjugate addition to a chiral cyclopentenone derivative | Chiral cyclopentenone derivative | nih.gov |
Iridoid Natural Product Core Synthesis
Iridoids are a large group of monoterpenoids characterized by a cis-fused cyclopenta[c]pyran ring system. jst.go.jp Many iridoids exhibit interesting biological activities, making them attractive targets for total synthesis. The Pauson-Khand reaction has emerged as a powerful tool for the construction of the iridoid skeleton, and derivatives of cyclopentane, including those conceptually related to this compound, are key precursors in these synthetic routes. jst.go.jpresearchgate.net
In a typical approach, a suitably functionalized cyclopentane derivative is subjected to a Pauson-Khand reaction to form the characteristic tricyclic enone core of iridoids. Subsequent transformations, such as cleavage of protecting groups and stereoselective reductions, can then be used to install the desired functionality found in the natural products. For example, the synthesis of (±)-umbellatolide B and (±)-10-O-benzoylglobularigenin has been achieved using a Pauson-Khand reaction to construct the core structure from a dihydropyran-derived enyne. jst.go.jp
| Iridoid Natural Product | Key Reaction | Key Intermediate | Yield (%) | Reference |
| (±)-Umbellatolide B | Pauson-Khand Reaction | Tricyclic enone | 79 (for the enone) | jst.go.jp |
| (±)-10-O-Benzoylglobularigenin | Pauson-Khand Reaction | Tricyclic enone | 79 (for the enone) | jst.go.jp |
| Iridoid Aglycones | Pauson-Khand Reaction | Cyclopentane-annulated pyranosides | Not specified | acs.orgrsc.org |
Precursors for Other Complex Molecules
The utility of this compound extends beyond prostaglandins and iridoids to the synthesis of a wide range of other complex molecules. Its stereodefined structure makes it an ideal starting point for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. The diol can be chemically manipulated to introduce the necessary amine and hydroxymethyl groups, ultimately leading to the desired nucleoside analogues. beilstein-journals.orgacs.org
Furthermore, the cyclopentane scaffold is a key feature in spiro-cyclopentaneoxindoles, a class of compounds with significant medicinal chemistry relevance. While direct synthesis from this compound is not always the primary route, the principles of stereocontrol learned from its use are applied in the asymmetric organocatalytic synthesis of these complex spirocyclic systems.
| Complex Molecule Class | Specific Example/Target | Key Synthetic Application of Cyclopentane Scaffold | Reference |
| Antiviral Nucleosides | Carbocyclic 2',3'-dideoxy nucleosides | Chiral starting material for the synthesis of the cyclopentylamine (B150401) core | acs.org |
| Antiviral Nucleosides | PreQ0 analogues | Stereoselective synthesis of the aminocyclopentanetriol core | beilstein-journals.org |
| Spiro-cyclopentaneoxindoles | Densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds | Organocascade reaction to form the spirocyclic core |
Precursors for Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various bioactive molecules. Its inherent chirality is transferred to the target molecules, which is often a critical determinant of biological activity. The diol's hydroxyl groups offer convenient handles for synthetic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
The cyclopentane ring of this compound is an effective mimic of the furanose sugar moiety found in natural nucleosides. This structural similarity has been exploited in the synthesis of carbocyclic nucleoside analogues, which are isosteres of naturally occurring nucleosides and often exhibit significant biological activities, including antiviral and antineoplastic properties. researchgate.net The diol acts as a scaffold where its hydroxyl groups can undergo nucleophilic attack by purine (B94841) or pyrimidine (B1678525) bases to form the critical glycosidic bond, yielding nucleoside analogs.
One notable application is in the synthesis of carbocyclic C-nucleosides, where a carbon-carbon bond connects the cyclopentane ring to the heterocyclic base. researchgate.net This modification can enhance the metabolic stability of the resulting analogues compared to traditional N-nucleosides. The synthesis of these complex molecules often involves the preparation of a suitably substituted cyclopentanone (B42830) from the diol, followed by the diastereoselective installation of the nucleobase. researchgate.net Furthermore, this compound derivatives are key precursors for 5'-nor carbocyclic nucleosides, a class of compounds that have shown a range of biological activities. researchgate.net The chirospecific synthesis of key intermediates, such as (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, often starts from chiral cyclopentene (B43876) derivatives readily accessible from cyclopentane diols. researchgate.net
The versatility of this compound and its derivatives is further highlighted in the synthesis of 3-deazapurine carbocyclic nucleosides, such as (±)-3-deazaaristeromycin, which have demonstrated antiviral potential. auburn.edu The synthesis of these analogues often employs a Mitsunobu reaction for the crucial coupling of the cyclopentane moiety with the heterocyclic base. auburn.edu
Table 1: Examples of Nucleoside Analogues Synthesized from this compound Precursors
| Nucleoside Analogue Class | Key Synthetic Strategy | Potential Biological Relevance |
|---|---|---|
| Carbocyclic C-Nucleosides | Diastereoselective installation of carbo- and heterocyclic substituents. researchgate.net | Antiviral, Antineoplastic |
| 5'-Nor Carbocyclic Nucleosides | Synthesis from key aminocyclopentane triol precursors. researchgate.net | Varied biological properties |
| 3-Deazapurine Carbocyclic Nucleosides | Mitsunobu coupling of cyclopentyl derivatives with the base. auburn.edu | Antiviral |
| Imidazo[4,5-c]pyridine Nucleosides | Coupling of 4-chloro-1H-imidazo[4,5-c]pyridine with cyclopentyl derivatives. auburn.edu | Antiviral |
The conformationally constrained framework of this compound is an ideal starting point for the synthesis of cyclic amino acid derivatives and analogues. These unnatural α-amino acids are of significant interest as they can induce specific secondary structures in peptides and act as potent and selective receptor agonists or antagonists. jagiellonskiecentruminnowacji.pl
A prominent example is the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors. jagiellonskiecentruminnowacji.pltandfonline.com The synthesis of this and its stereoisomers often involves the use of chiral glycine (B1666218) equivalents alkylated with appropriate cyclopentane-derived electrophiles. jagiellonskiecentruminnowacji.pl The stereochemistry of the final amino acid is dictated by the chirality of the starting cyclopentane building block.
Furthermore, all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid have been synthesized asymmetrically, demonstrating the utility of cyclopentane precursors in accessing a full spectrum of stereochemically diverse amino acids. jagiellonskiecentruminnowacji.pl The synthesis of polyhydroxylated cyclopentane β-amino acids has also been achieved from nitro sugar-derived cyclopentanes, showcasing another route to these valuable compounds. mdpi.com The synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for various carbocyclic nucleosides, further underscores the importance of cyclopentane diol derivatives in accessing amino-functionalized cyclopentanes. acs.org
Table 2: Synthesis of Amino Acid Analogues from Cyclopentane Precursors
| Amino Acid Analogue | Synthetic Approach | Relevance |
|---|---|---|
| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) | C–H insertion of an alkylidenecarbene. tandfonline.com | Metabotropic glutamate receptor agonist. jagiellonskiecentruminnowacji.pl |
| 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid (all 4 stereoisomers) | Asymmetric synthesis using a chiral glycine equivalent. jagiellonskiecentruminnowacji.pl | Building blocks for peptides with constrained conformations. jagiellonskiecentruminnowacji.pl |
| Polyhydroxylated cyclopentane β-amino acids | Michael addition to a cyclopentane sugar nitroolefin. mdpi.com | Chiral building blocks for complex molecules. |
| (1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane | Intramolecular aziridine (B145994) cyclizations. acs.org | Precursor for carbocyclic nucleosides. acs.org |
Design and Synthesis of Spatially Diverse Molecular Libraries
The creation of molecular libraries with high spatial and stereochemical diversity is a cornerstone of modern drug discovery. This compound provides a rigid and stereochemically defined scaffold for the construction of such libraries. nih.gov
The cyclopentane ring in this compound adopts a limited number of well-defined, low-energy conformations. This conformational rigidity is a desirable feature in a scaffold, as it allows for the precise spatial positioning of appended functional groups. nih.gov By using this diol as a core structure, chemists can design and synthesize libraries of compounds where the relative orientation of substituents is controlled, which is crucial for optimizing interactions with biological targets. nih.govrsc.org The use of such conformationally diverse scaffolds is a key strategy for exploring three-dimensional chemical space. nih.gov
The two hydroxyl groups of this compound serve as convenient and reactive handles for the attachment of a wide variety of chemical moieties. nih.gov These attachment points can be functionalized sequentially or simultaneously, allowing for the generation of libraries with diverse substitution patterns. For instance, a pilot library of 24 compounds bearing two amino acid residues has been constructed using cyclic 1,3-diols as scaffolds. nih.gov The ability to introduce additional diversity elements, for example, by leveraging a double bond within a cyclopentene-based scaffold, further enhances the utility of these building blocks in creating spatially diverse molecular libraries. nih.gov
Role in Polymer Synthesis and Material Science
This compound and its derivatives are also valuable monomers in the field of polymer chemistry and material science. The incorporation of this rigid, chiral diol into a polymer backbone can significantly influence the properties of the resulting material.
It serves as a monomer for the synthesis of polyesters with high thermal stability. These polyesters have potential applications in biomedical engineering, for example, as materials for degradable implants. The stereochemistry of the diol can impact the polymer's morphology, crystallinity, and degradation rate. The compound demonstrates good thermal stability up to 200°C, which is advantageous for high-temperature applications. In an industrial context, this compound is utilized in the production of various polymers and other materials. The use of related cyclic diols, such as those derived from camphor (B46023), in the synthesis of bio-based polyesters with a range of functional properties further highlights the potential of cyclic diols in creating sustainable materials for applications like food packaging. mdpi.comacs.org
Monomers for Specialty Polymers and Degradable Materials
This compound, a chiral diol, serves as a valuable building block in the synthesis of specialty polymers and degradable materials. Its distinct stereochemistry and the rigid five-membered ring structure impart unique properties to the resulting polymers, making them suitable for a range of advanced applications. The incorporation of this diol into polymer backbones can influence thermal stability, mechanical properties, and biodegradability.
Research Findings on Polyester Synthesis
The synthesis of polyesters utilizing cyclopentane-1,3-diol has been a subject of significant research. Studies have explored the polycondensation of both cis- and trans-isomers of 1,3-cyclopentanediol (B3029237) with various dicarboxylic acids. Research indicates that the stereochemistry of the diol plays a critical role in the polymerization process and the final properties of the polymer.
For instance, a study on the thermal stability of polyesters derived from 1,3-cyclopentanediol revealed inherent differences between the cis and trans isomers. Polymers with a majority of trans-1,3-cyclopentanediol end-groups were found to undergo thermal dehydration at temperatures of 200 °C and higher. nih.gov In contrast, those with a higher content of cis-1,3-cyclopentanediol end-groups exhibited degradative ester bond cleavage at a lower temperature of 180 °C. nih.gov Despite these thermal stability challenges, successful polymerization has been achieved under thin-film polycondensation conditions at 180 °C, yielding polyesters with molecular weights exceeding 10 kg mol⁻¹. nih.gov
The table below summarizes the properties of polyesters prepared from different cycloaliphatic diols, including 1,3-cyclopentanediol, providing a comparative analysis of their thermal and physical characteristics.
| Diol | Diacid | Polymer Abbreviation | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) |
| 1,3-Cyclopentanediol (cis/trans mixture) | Terephthalic Acid | poly(CP-T) | ~110-130 °C | Not observed | ~400 °C |
| 1,3-Cyclopentanediol (cis/trans mixture) | Adipic Acid | poly(CP-A) | ~10-20 °C | ~100-120 °C | ~380 °C |
| 1,3-Cyclopentanediol (cis/trans mixture) | Sebacic Acid | poly(CP-S) | ~ -10-0 °C | ~90-110 °C | ~380 °C |
| 1,4-Cyclohexanediol | Terephthalic Acid | poly(CH-T) | ~150-170 °C | ~300-320 °C | ~420 °C |
| 1,4-Cyclohexanedimethanol | Terephthalic Acid | poly(CHdm-T) | ~80-90 °C | ~290-300 °C | ~410 °C |
Data compiled from studies on cycloaliphatic polyesters. nih.gov The properties can vary based on the specific cis/trans ratio of the diol and polymerization conditions.
Degradable Materials
The interest in this compound extends to the development of biodegradable materials. The ester linkages in polyesters derived from this diol are susceptible to hydrolysis, a key mechanism for biodegradation. The rigidity and chirality of the cyclopentane ring can influence the rate of degradation.
While specific studies focusing solely on the biodegradability of polymers from the (1R,3R)-isomer are emerging, research on related camphor-derived diols provides valuable insights. For example, polyesters based on (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM), a camphor derivative, have demonstrated enhanced hydrolytic degradation. unibo.it The introduction of this rigid diol into a poly(butylene succinate) (PBS) backbone was found to improve the polymer's thermal stability and mechanical properties while also accelerating its degradation in aqueous environments. unibo.it
Furthermore, the synthesis of polyurethanes using cyclopentane-1,3-diol as a monomer has been successfully demonstrated, highlighting its potential in creating a broader range of degradable polymers. researchgate.net The inherent biodegradability of the ester or urethane (B1682113) linkages, combined with the unique structural features imparted by the cyclopentane diol, makes these materials promising candidates for applications where environmental degradation is a desirable feature.
The following table outlines research findings on polymers derived from cyclopentane-based diols, emphasizing their potential as degradable materials.
| Polymer System | Key Research Finding | Reference |
| Polyesters from 1,3-Cyclopentanediol | The cis/trans ratio of the diol monomer significantly affects the thermal stability and degradation pathways of the resulting polyester. nih.gov | nih.gov |
| Poly(butylene succinate-co-TCDM) | The incorporation of a camphor-based cyclopentane diol (TCDM) enhanced the hydrolytic degradation of the PBS copolymer. unibo.it | unibo.it |
| Polyurethanes from 1,3-Cyclopentanediol | Successful synthesis demonstrates the viability of using cyclopentane-1,3-diol as a monomer for creating potentially biodegradable polyurethanes. researchgate.net | researchgate.net |
The continued exploration of this compound as a monomer is poised to contribute to the development of novel specialty polymers and functional degradable materials with tailored properties for specific high-performance applications.
Mechanistic Insights and Stereochemical Control in Reactions Involving 1r,3r Cyclopentane 1,3 Diol
Influence of Stereochemistry on Reaction Pathways and Selectivity
The trans configuration of the two hydroxyl groups on the cyclopentane (B165970) ring in (1R,3R)-cyclopentane-1,3-diol significantly influences its reactivity and the selectivity of its transformations. This stereochemical arrangement dictates the approach of reagents and can lead to highly specific outcomes.
In oxidation reactions , the diol can be converted to cyclopentane-1,3-dione. The stereochemistry of the starting diol can influence the reaction conditions required and the potential for side reactions. The steric hindrance presented by the cyclopentane ring affects the rate of oxidation.
Substitution reactions involving the hydroxyl groups are also profoundly affected by the diol's stereochemistry. For instance, in reactions like Mitsunobu etherification, the (1R,3R) configuration is preserved, ensuring the stereochemical integrity of the product. This retention of configuration is crucial when this diol is used as a chiral building block in multi-step syntheses. Similarly, acetylation with acetyl chloride proceeds with retention of the (1R,3R) configuration.
The stereochemistry is also pivotal in polymerization reactions . When used as a monomer, the defined stereochemistry of this compound can lead to polyesters with specific thermal and mechanical properties.
Furthermore, the stereochemical arrangement is key in its role as a chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals. The defined spatial orientation of the hydroxyl groups allows for controlled introduction of new stereocenters.
The following table summarizes the stereochemical outcomes in various reactions of this compound:
| Reaction Type | Reagent/Conditions | Product | Stereochemical Outcome | Source |
| Oxidation | CrO₃ in H₂SO₄, Acetone (B3395972) | Cyclopentane-1,3-dione | Not applicable (loss of stereocenters) | |
| Substitution (Acetylation) | AcCl, Pyridine, CH₂Cl₂ | 1,3-Diacetylcyclopentane | Retention of (1R,3R) configuration | |
| Substitution (Mitsunobu) | DIAD, PPh₃, THF | Chiral ether derivatives | Retention of (1R,3R) configuration | |
| Epimerization (Mitsunobu) | DIAD, PPh₃, ROH, THF | (1S,3S)-isomer | Inversion of configuration |
Rationalization of Diastereoselectivity and Enantioselectivity
The diastereoselectivity and enantioselectivity observed in reactions involving this compound are direct consequences of its inherent chirality. The molecule's C2 symmetry and the fixed spatial relationship between the two hydroxyl groups create a chiral environment that influences the approach of reagents and the stability of transition states.
In reactions where the diol acts as a chiral auxiliary or starting material, it can direct the formation of new stereocenters with high levels of control. For example, in the synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀), the stereochemistry of a protected aminocyclopentane-diol core dictates the stereochemical outcome of subsequent coupling reactions. beilstein-journals.org
Enzymatic reactions often exhibit high enantioselectivity with substrates like cyclopentane-1,3-diols. For instance, alcohol dehydrogenases can selectively reduce cyclopentane-1,3-dione to produce specific stereoisomers of the diol with high diastereomeric excess. While this example illustrates the synthesis of the diol, the reverse reaction (oxidation) or reactions of the diol with enzymes would similarly be subject to high stereochemical control.
The rationalization for this selectivity lies in the "lock-and-key" model of enzyme-substrate interactions. The active site of the enzyme provides a highly defined three-dimensional space that preferentially binds one enantiomer or directs the reaction to a specific face of the substrate, leading to a single stereoisomeric product.
In non-enzymatic reactions, the diastereoselectivity can be rationalized by considering the steric and electronic interactions in the transition state. The pre-existing stereocenters of the diol will favor the approach of a reagent from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.
Transition State Analysis in Key Stereoselective Transformations
Understanding the transition states of reactions involving this compound is crucial for explaining the observed stereoselectivity. Computational methods, such as Density Functional Theory (DFT), can be employed to model these transition states and predict the most likely reaction pathways.
For instance, in the desymmetrization of a meso-epoxide derived from a cyclopentene (B43876) precursor, the transition state involves the complexation of a chiral lithium amide base with both a protecting group and the epoxide oxygen. mdpi.com This complexation creates a rigid, well-defined transition state that favors the abstraction of a specific proton, leading to a highly enantioselective ring-opening. While this example does not directly involve this compound, the principles of transition state analysis are directly applicable to its reactions.
In stereoselective reductions of ketones to form diols, the transition state geometry is influenced by the approach of the hydride reagent. For bulky substrates, the reagent will attack from the less sterically hindered face, leading to a predictable stereochemical outcome. The analysis of these transition states helps in the selection of appropriate reducing agents and reaction conditions to achieve the desired stereoisomer.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Directing Reactivity
Non-covalent interactions, particularly hydrogen bonding, play a significant role in directing the reactivity of this compound. researchgate.net The two hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing the conformation of the molecule and its interactions with other reagents.
In enzymatic reactions, hydrogen bonding between the diol's hydroxyl groups and amino acid residues in the enzyme's active site is a key factor in substrate recognition and catalysis. These interactions properly orient the substrate for the chemical transformation, leading to high specificity and efficiency.
In solution, intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformational equilibrium of the cyclopentane ring. This preferred conformation can, in turn, affect the accessibility of the hydroxyl groups to reagents, thereby directing the course of a reaction.
Furthermore, intermolecular hydrogen bonding with solvents or reagents can stabilize transition states and influence reaction rates and selectivity. For example, in reactions where the diol acts as a chiral ligand for a metal catalyst, hydrogen bonding can help to create a well-defined and rigid chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction. The ability of the hydroxyl groups to form hydrogen bonds is a critical aspect of its utility in stereoselective synthesis. researchgate.net
Future Research Directions and Emerging Methodologies for Chiral Cyclopentane 1,3 Diols
Development of Novel and More Efficient Asymmetric Synthetic Routes
The creation of enantiomerically pure chiral 1,3-diols is a significant objective in organic synthesis, and researchers are continuously developing new strategies to improve efficiency and stereoselectivity. A prominent and powerful strategy is the asymmetric desymmetrization of simple, achiral starting materials like prochiral cyclopentene-1,3-diones. researchgate.net This approach can rapidly build molecular complexity from readily available compounds. researchgate.net
New routes are emerging that offer alternatives to traditional methods. One such innovative path involves using silylated dithianes as linchpins to construct chiral, cyclic 1,3-diol building blocks. nih.gov Another approach is the diastereoselective dimerization of 1-substituted cyclopropanols, mediated by excess diethylzinc, to yield 2-methylcyclopentane-1,3-diol derivatives. escholarship.org Furthermore, chemoenzymatic methods are proving highly effective. For instance, a multi-step chemoenzymatic process has been developed to produce (1R,3R)-3-hydroxycyclopentanemethanol, a key intermediate for the antiviral agent carbocyclic-ddA, demonstrating the power of combining chemical and biological transformations. nih.govresearchgate.net
Common synthetic approaches that continue to be refined include the reduction of cyclopentane-1,3-dione with chiral catalysts and the asymmetric dihydroxylation of cyclopentene (B43876) using reagents like osmium tetroxide in combination with chiral ligands.
Table 1: Selected Modern Asymmetric Routes to Chiral Cyclopentane-1,3-Diol Scaffolds
| Synthetic Strategy | Key Reagents/Method | Starting Material | Product Type | Reference(s) |
| Asymmetric Desymmetrization | Bifunctional squaramide organocatalyst | Prochiral cyclopent-4-ene-1,3-dione | Cyclopentane-substituted oxindoles | acs.org |
| Dithiane Linchpin Relay | Silylated dithianes | Epoxide | Chiral cyclic 1,3-diols | nih.gov |
| Chemoenzymatic Synthesis | Enoate reductase, Formate (B1220265) dehydrogenase | (S)-4-(hydroxymethyl)cyclopent-2-enone | (1R,3R)-3-hydroxycyclopentanemethanol | nih.govresearchgate.net |
| Organocatalytic Aldol (B89426)/Reduction | Proline-derived organocatalyst, Cu(OTf)₂, Oxazaborolidine | Various aldehydes and ketones | Chiral 1,3-diols (>99% ee) | |
| Aldol Dimerization | Diethylzinc (Et₂Zn) | 1-substituted cyclopropanols | 2-methylcyclopentane-1,3-diols | escholarship.org |
Exploration of New Catalytic Systems for Enhanced Stereocontrol
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules, and the development of novel catalytic systems is at the heart of this endeavor. nih.gov Organocatalysis has emerged as a particularly fruitful area, offering metal-free alternatives for stereoselective transformations. researchgate.net
Recent advancements include the use of chiral bifunctional catalysts, such as squaramides and (thio)ureas, which employ hydrogen bonding to direct the stereochemical outcome of reactions like the desymmetrization of cyclopentene-1,3-diones. researchgate.netacs.org In a different approach, a highly enantioselective desymmetrization via a [3+2] cycloaddition of an azomethine ylide was achieved using a silver(I)-ferrophox complex. acs.org Copper-hydride (CuH) catalysis represents another frontier, enabling the asymmetric desymmetrization of prochiral cyclopentane-1,3-diones via hydrosilylation to produce cyclic 3-hydroxy ketones with an all-carbon quaternary center. researchgate.net
A novel strategy for synthesizing a range of chiral 1,3-diols with exceptional enantiomeric purity (>99% ee) utilizes a newly developed proline-derived organocatalyst in conjunction with copper(II) triflate (Cu(OTf)₂) as an additive. This is followed by an asymmetric reduction step using chiral oxazaborolidine reagents. The design of new chiral cyclopentadienyl (B1206354) (Cp) ligands is also expanding the toolkit, allowing for their successful application in asymmetric catalysis with various transition metals, including rhodium, iridium, and ruthenium, to create valuable chiral molecules. nih.govnih.gov
Integration with Sustainable and Green Chemistry Principles (e.g., biocatalysis, flow chemistry)
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on environmentally friendly and efficient methods. nih.gov Biocatalysis, which uses enzymes or whole microbial cells, is a cornerstone of this movement, offering high selectivity under mild reaction conditions. acs.orgmagtech.com.cn
Enzymatic processes provide a powerful and sustainable approach to producing chiral building blocks. For example, the highly diastereoselective synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols has been achieved through the stepwise enzymatic reduction of cyclodiketones. Chemoenzymatic strategies, which combine biological and chemical steps, are particularly powerful. A notable example is the synthesis of an intermediate for the antiviral drug carbocyclic-ddA, which employs an enoate reductase from Thermus scotoductus and a formate dehydrogenase for cofactor regeneration, achieving complete conversion in just 45 minutes under mild conditions. nih.govresearchgate.net Lipases are another class of enzymes widely used for the desymmetrization of prochiral diols through selective acylation or hydrolysis. mdpi.com
Beyond biocatalysis, the adoption of flow chemistry is another key aspect of green synthetic design. The use of continuous flow reactors for industrial-scale production helps to ensure consistent product quality, improve safety, and enhance yield. An example of this integration is the in-flow oxidative desymmetrization of diols to produce valuable chiral synthons like captopril. mdpi.com There is also significant research into synthesizing cyclopentane-1,3-diol and its diamine derivatives from renewable, bio-based feedstocks like hemicellulose, further strengthening the green credentials of these synthetic targets. researchgate.net
Advanced Computational Design of Chiral Cyclopentane (B165970) Systems for Targeted Applications
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chiral molecules and catalysts. mdpi.com In silico methods are increasingly used not only to explain experimental observations but also to proactively design systems for specific functions. researchgate.net
Molecular modeling has been employed to understand the structural basis for stereorecognition in enzymes, as demonstrated in studies of KRED1-Pglu, a ketoreductase from Pichia glucozyma. Such insights are crucial for enzyme engineering and selecting the right biocatalyst for a desired transformation. Looking forward, there is a recognized need for "computationally-derived design principles" to guide the creation of new chiral ligands, such as chiral cyclopentadienyl (Cp) ligands, to identify the most selective options for a given chemical reaction. researchgate.net
A powerful application of computational design is in drug discovery. Docking-based virtual screening (DBVS) allows researchers to screen vast libraries of chemical compounds against a biological target. nih.govmdpi.com For instance, a homology model of the G-protein coupled receptor GPR120 was used to screen a database of ~350,000 compounds to identify potential anti-cancer agents based on a cyclopentane scaffold. nih.gov Molecular dynamics (MD) simulations are also used to analyze the conformational behavior of cyclopentane analogues in aqueous environments, which is critical for understanding their interaction with biological receptors. researchgate.net
Unexplored Derivatization Pathways and Their Synthetic Potential
While (1R,3R)-cyclopentane-1,3-diol is a valuable intermediate, its full potential lies in its derivatization into a vast array of more complex and functional molecules. The diol's stereochemically defined hydroxyl groups provide handles for further synthetic transformations, making it an ideal scaffold for building molecular diversity. nih.gov
One major application is the use of chiral cyclic 1,3-diols to create spatially diverse small-molecule libraries for drug screening. nih.gov By attaching different functional groups, such as amino acids, to the diol scaffold, libraries of compounds can be generated where the binding moieties are directed into different regions of three-dimensional space. nih.gov The cyclopentane framework itself is considered an underappreciated but privileged scaffold for drug discovery. researchgate.net
Specific derivatization reactions highlight its versatility:
Oxidation: The diol can be oxidized to form cyclopentane-1,3-dione, a critical intermediate in the synthesis of prostaglandins (B1171923). This dione (B5365651) moiety has also been explored as a novel isostere for the carboxylic acid functional group in drug design. researchgate.netacs.org
Substitution: The hydroxyl groups can undergo nucleophilic substitution to introduce other functionalities, such as halides (e.g., 1,3-dichlorocyclopentane).
Polymerization: The diol can serve as a monomer in polycondensation reactions to produce high-molecular-weight polyesters, where the cis-configuration can enhance chain rigidity and thermal stability.
Complex Synthesis: The diol core is used in the convergent and stereoselective synthesis of complex chiral molecules, such as cyclopentylamine (B150401) derivatives of the nucleoside Q precursor (PreQ₀), which are being assessed for kinase-inhibitory activity. beilstein-journals.org
Dehydration: Dehydration of the diol can lead to the formation of substituted cyclopentadienes, which can be used as ligands for transition metal complexes. escholarship.org
Future research will undoubtedly uncover new reaction pathways and applications, further cementing the role of chiral cyclopentane-1,3-diols as foundational building blocks in modern organic and medicinal chemistry.
Q & A
Q. What are the primary synthetic routes for (1R,3R)-cyclopentane-1,3-diol, and how do reaction conditions influence stereochemical outcomes?
Synthesis of this compound typically involves stereoselective methods to establish its trans-configuration. Key approaches include:
- Asymmetric Cycloaddition : Trans-cyclopentane derivatives can be synthesized via cycloaddition reactions using chiral auxiliaries or catalysts. For example, trans-cyclopentane-1,3-dicarboxylic acid (a related compound) is synthesized through stereocontrolled cyclization, where reaction temperature and solvent polarity significantly impact diastereomeric excess .
- Reduction of Dicarbonyl Precursors : Reduction of 1,3-cyclopentanedione derivatives with chiral reducing agents (e.g., CBS catalysts) can yield the diol with high enantiomeric purity. Optimization of reducing agents and solvent systems (e.g., THF vs. toluene) is critical for minimizing racemization .
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of absolute configuration, particularly for crystalline derivatives (e.g., ester or carbamate analogs) .
- NMR Spectroscopy : H-NMR coupling constants () and NOE experiments differentiate trans (diaxial, ) from cis (diequatorial, ) configurations. Comparative analysis with known stereoisomers (e.g., (1R,3S)-diol) is essential .
Q. What purification techniques are most effective for isolating this compound from diastereomeric mixtures?
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enables separation of enantiomers. Mobile phase composition (e.g., hexane/isopropanol ratios) must be optimized for resolution .
- Crystallization-Induced Diastereomer Resolution : Converting the diol into a diastereomeric salt (e.g., using (R)- or (S)-mandelic acid) allows selective crystallization, achieving >98% enantiomeric purity .
Advanced Research Questions
Q. How does the (1R,3R)-configuration influence the compound’s utility in asymmetric catalysis or chiral ligand design?
The rigid trans-cyclopentane backbone provides a stable chiral environment for coordinating metal centers. Applications include:
- Organocatalysis : The diol serves as a scaffold for bifunctional catalysts in enantioselective aldol reactions, where hydroxyl groups activate substrates via hydrogen bonding .
- Ligand Synthesis : Derivatives like (1R,3R)-cyclopentane-1,3-diacetic acid form chiral ligands for transition-metal catalysts (e.g., Ru or Rh), enhancing selectivity in hydrogenation reactions .
Q. What mechanistic insights explain the regioselective functionalization of this compound in derivatization reactions?
- Oxidation Selectivity : The diol’s trans-configuration directs oxidation (e.g., with Dess-Martin periodinane) to form 1,3-cyclopentanedione rather than mono-ketones, due to steric hindrance between axial hydroxyl groups .
- Esterification Kinetics : Primary hydroxyl groups (C1) react faster with acyl chlorides than secondary (C3) groups, as shown by -labeling studies. Solvent effects (e.g., pyridine as a base) further modulate reactivity .
Q. Can computational modeling predict the thermodynamic stability and reactivity of this compound derivatives?
- DFT Calculations : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts relative stability of stereoisomers. The (1R,3R)-isomer is ~2 kcal/mol more stable than (1R,3S) due to reduced torsional strain .
- MD Simulations : Molecular dynamics (e.g., AMBER force fields) reveal conformational preferences in aqueous vs. nonpolar environments, guiding solvent selection for reactions .
Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?
- Enzyme Inhibition Assays : The diol inhibits alcohol dehydrogenases (ADH) via competitive binding at the catalytic zinc site, as shown by IC values in the µM range. Fluorescence quenching assays and X-ray crystallography of enzyme-diol complexes validate binding modes .
- Membrane Permeability Studies : Radiolabeled -diol analogs demonstrate moderate blood-brain barrier penetration (logP = -0.5), assessed via in vitro Caco-2 cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
